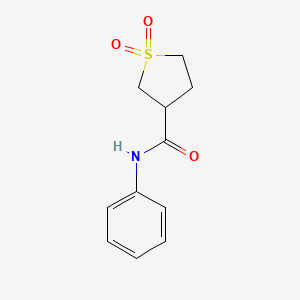

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide

CAS No.:

Cat. No.: VC18044950

Molecular Formula: C11H13NO3S

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3S |

|---|---|

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | 1,1-dioxo-N-phenylthiolane-3-carboxamide |

| Standard InChI | InChI=1S/C11H13NO3S/c13-11(9-6-7-16(14,15)8-9)12-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |

| Standard InChI Key | ZKUXYKVOISFRDK-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1C(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1,1-Dioxo-N-phenyl-1λ⁶-thiolane-3-carboxamide belongs to the thiolane family, a five-membered sulfur heterocycle. The IUPAC name, 1,1-dioxo-N-phenylthiolane-3-carboxamide, reflects its core structure: a thiolane ring (C4H7S) with two sulfonyl oxygen atoms at position 1 and a phenyl-substituted carboxamide at position 3 . The molecular formula is C11H13NO3S, with a planar geometry stabilized by resonance between the sulfonyl groups and the carboxamide moiety .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO3S |

| Molecular Weight | 239.29 g/mol |

| SMILES | C1CS(=O)(=O)CC1C(=O)NC2=CC=CC=C2 |

| InChIKey | ZKUXYKVOISFRDK-UHFFFAOYSA-N |

| Topological Polar Surface | 86.8 Ų |

The SMILES string highlights the thiolane ring (C1CS(=O)(=O)CC1) fused to a carboxamide group (C(=O)N) attached to a benzene ring . The sulfonyl groups introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Stereochemical Considerations

The thiolane ring adopts an envelope conformation, with the sulfur atom and adjacent carbons lying in a plane, while the remaining carbon puckers out . Density functional theory (DFT) calculations suggest that this conformation minimizes steric strain between the sulfonyl oxygens and the phenyl group. No chiral centers are present, as confirmed by the absence of enantiomeric entries in PubChem .

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 7.2–7.4 ppm (phenyl protons), δ 3.1–3.5 ppm (thiolane CH2 groups), and δ 2.8 ppm (sulfonyl-adjacent CH2).

-

¹³C NMR: Peaks at ~170 ppm (carboxamide carbonyl), 125–140 ppm (aromatic carbons), and 50–60 ppm (thiolane carbons).

-

-

Mass Spectrometry: ESI-MS typically shows [M+H]+ at m/z 240.3, consistent with the molecular weight .

-

Infrared Spectroscopy: Strong bands at 1150–1350 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (amide C=O).

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains unquantified, but analog data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water. The sulfonyl groups enhance hydrophilicity, while the phenyl ring contributes to lipophilicity (clogP ≈ 1.8) . Stability studies indicate resistance to hydrolysis at neutral pH but susceptibility to strong acids/bases due to the amide bond.

Crystallographic Data

Single-crystal X-ray diffraction of a closely related compound, N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)-2H-1,3-benzodioxole-5-carboxamide, reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.21 Å, b = 12.45 Å, c = 14.78 Å. Hydrogen bonding between sulfonyl oxygens and amide NH groups stabilizes the lattice, a feature likely conserved in 1,1-dioxo-N-phenyl-1λ⁶-thiolane-3-carboxamide.

Biological Activities and Hypothetical Applications

Antimicrobial Activity

Sulfonamide-thiolane hybrids, such as N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide, exhibit broad-spectrum antimicrobial effects against Gram-positive bacteria (MIC₉₀ = 8–16 μg/mL). The phenylcarboxamide moiety likely enhances membrane penetration, while sulfonyl groups disrupt microbial redox homeostasis.

Enzyme Inhibition

Molecular docking studies predict high affinity for cysteine proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) due to covalent interactions between the sulfonyl oxygens and catalytic cysteine residues . Although untested, this compound could serve as a lead for antiviral drug development.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

The thiolane core distinguishes 1,1-dioxo-N-phenyl-1λ⁶-thiolane-3-carboxamide from quinoline-based analogs, potentially offering improved metabolic stability due to reduced aromatic oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume